molecular formula C19H30N2O6 B8115075 methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B8115075
M. Wt: 382.5 g/mol
InChI Key: HEWURYQSBAZCLE-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a chemical reagent commonly used in the field of peptide synthesis. It is a versatile and useful reagent for the synthesis of peptides and related molecules, making it an attractive option for a variety of applications in both academic and industrial settings .

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include methanol, trimethylchlorosilane, and other amino acid derivatives . Reaction conditions typically involve room temperature and mild reaction environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various peptide derivatives and related molecules, which are used in further synthesis and research applications .

Mechanism of Action

The mechanism of action of methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its incorporation into peptide chains through solid-phase or solution-phase synthesis. The compound interacts with specific molecular targets and pathways, facilitating the formation of desired peptide structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate include:

Uniqueness

This compound is unique due to its specific structure, which allows for efficient incorporation into peptide chains and its versatility in various synthesis methods. Its unique properties make it an attractive option for a wide range of applications in both academic and industrial settings .

Properties

IUPAC Name

methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6/c1-19(2,3)27-18(23)21-16(17(22)24-4)13-14-5-7-15(8-6-14)26-12-11-25-10-9-20/h5-8,16H,9-13,20H2,1-4H3,(H,21,23)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWURYQSBAZCLE-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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